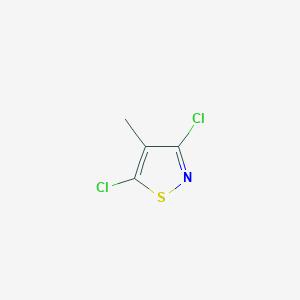
3,5-Dichloro-4-methyl-1,2-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-4-methyl-1,2-thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This particular compound is distinguished by the presence of two chlorine atoms at positions 3 and 5, and a methyl group at position 4 on the thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-methyl-1,2-thiazole can be achieved through several methods. One common approach involves the reaction of 3,5-dichloro-4-methylthioamide with a suitable halogenating agent. The reaction typically takes place under mild conditions, using solvents such as chloroform or dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as halogenation, cyclization, and purification to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-methyl-1,2-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 3 and 5 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, nucleophiles, and oxidizing or reducing agents. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted thiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
3,5-Dichloro-4-methyl-1,2-thiazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-methyl-1,2-thiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or disrupt the function of specific proteins involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,5-Dichloro-4-methyl-1,2-thiazole include other thiazole derivatives such as:
- 2,4-Dichloro-1,3-thiazole
- 4-Methyl-1,2-thiazole
- 3,5-Dichloro-1,2-thiazole
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of chlorine and methyl substituents on the thiazole ring. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
64120-24-7 |
|---|---|
Molecular Formula |
C4H3Cl2NS |
Molecular Weight |
168.04 g/mol |
IUPAC Name |
3,5-dichloro-4-methyl-1,2-thiazole |
InChI |
InChI=1S/C4H3Cl2NS/c1-2-3(5)7-8-4(2)6/h1H3 |
InChI Key |
CHQSXWWHDSDUKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



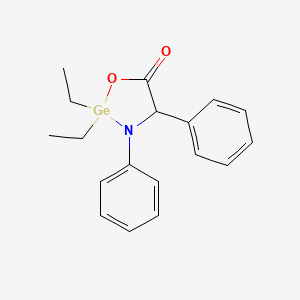
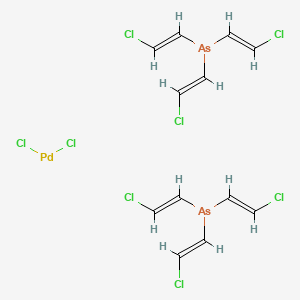
![N-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]urea](/img/structure/B14501536.png)
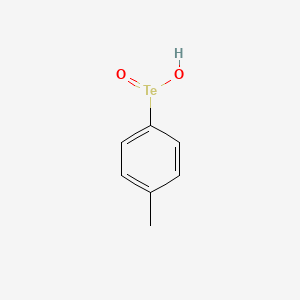
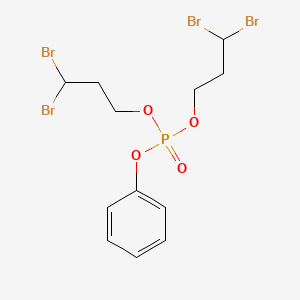

![S-[(E)-(4-Cyanophenyl)diazenyl]-L-cysteine](/img/structure/B14501558.png)
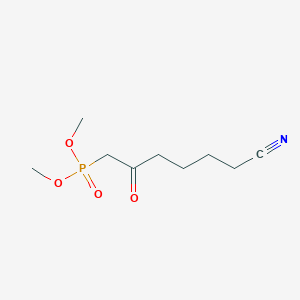
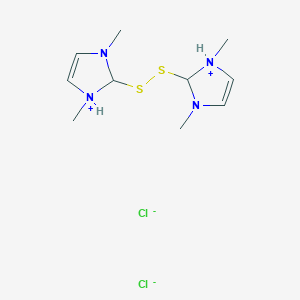
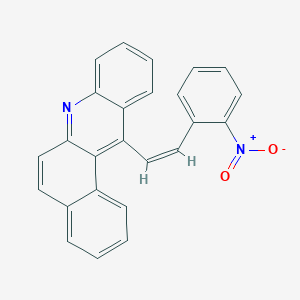
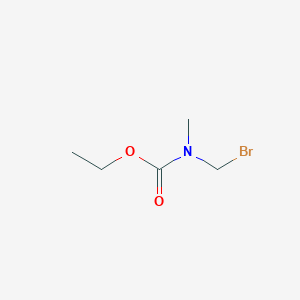
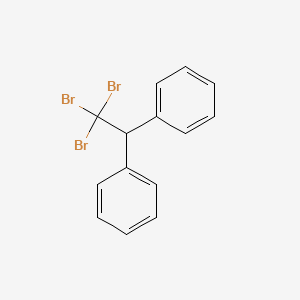
![4-[1-Chloro-2-(5-nitrofuran-2-yl)ethenyl]-5-nitro-1,3-thiazol-2-amine](/img/structure/B14501611.png)
